6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
6-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methylsulfonyl (-SO₂CH₃) group at position 6. This scaffold is structurally analogous to the adenine moiety of ATP, enabling competitive binding to kinase ATP pockets, particularly in tyrosine kinases like EGFR . Its design aligns with medicinal chemistry strategies to optimize kinase inhibitors for anticancer applications .
Properties
IUPAC Name |
6-methylsulfonyl-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c1-13(11,12)6-7-2-4-3-8-10-5(4)9-6/h2-3H,1H3,(H,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBNZMHYRBSKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C=NNC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with appropriate nucleophiles under nucleophilic substitution conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as cesium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylsulfonyl group can act as a leaving group, allowing for substitution reactions with nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reaction conditions involving bases like cesium carbonate in solvents like DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolo[3,4-d]pyrimidine derivative.
Scientific Research Applications
Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated anticancer activity by inhibiting tyrosine kinases such as c-Src and Bcr-Abl . Compound 1a , which contains a pyrazolo[3,4-d]pyrimidine scaffold, exhibited high inhibitory activity against tumor cell lines . The IC50 for A549 cells was 2.24 µM, compared to 9.20 µM for doxorubicin, a positive control . Flow cytometric analysis showed that compound 1a could significantly induce apoptosis in A549 cells in vitro at low micromolar concentrations . Analogs of 1a , such as 1d , inhibited proliferation of human breast MCF-7 cells with an IC50 value of 1.74 µM, while the IC50 of the parent compound 1a was 42.3 µM .
Antibacterial Activity
A library of pyrazolo[3,4-d]pyrimidines targeting human protein kinases was found to be active against Staphylococcus aureus and Escherichia coli . Pyrazolo[3,4-d]pyrimidines with different substituents at positions N1, C4, and C6 were evaluated for antibacterial activity . Compound 3 at 200 µg/mL almost completely inhibited S. aureus growth . All tested compounds showed higher growth inhibition effects against Gram-negative bacteria compared to Gram-positive bacteria .
Other Activities
Pyrazolo[3,4-d]pyrimidine derivatives have exhibited various pharmacological activities, including:
Mechanism of Action
The mechanism of action of 6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Key Observations :
- Position 6 : Sulfonyl (-SO₂CH₃) groups improve kinase binding and stability compared to thioether (-SCH₃) or halogen (-Cl) substituents . Chloromethyl (-CH₂Cl) at position 6 allows synthetic diversification but may reduce target specificity .
- Position 1 : Substitutions like 4-methoxybenzyl or phenyl enhance lipophilicity and membrane permeability, while unsubstituted (H) derivatives prioritize ATP-pocket occupancy .
Table 2: Activity Comparison Across Derivatives
Insights :
- Anticancer Activity: Sulfonyl derivatives exhibit nanomolar EGFR inhibition, outperforming methylthio or chlorinated analogs in kinase selectivity .
- Anti-Inflammatory Action : Methylthio derivatives like KKC080096 upregulate HO-1 but require higher concentrations than kinase-targeted sulfonyl compounds .
- Antimicrobial Limitations: Pyrazolo[3,4-d]pyrimidines show moderate anti-malarial activity (µM range), suggesting structural optimization is needed to match quinolines .
Biological Activity
6-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews the synthesis, biological activities, and research findings associated with this compound.
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological activities. The synthesis typically involves the reaction of substituted pyrazoles with various electrophiles to form the desired pyrazolo[3,4-d]pyrimidine framework. Notably, this compound can be synthesized using microwave-assisted methods to enhance yield and reduce reaction time .
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, a study showed that a related compound with a similar scaffold exhibited high inhibitory activity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds ranged from 1.74 µM to 9.20 µM when compared to doxorubicin as a control .
Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | A549 | 2.24 | Induces apoptosis |
| 1d | MCF-7 | 1.74 | Cell cycle arrest |
| 1e | PC-3 | 9.20 | Inhibition of proliferation |
Flow cytometric analysis indicated that these compounds could significantly induce apoptosis in cancer cells at low micromolar concentrations, suggesting their potential as novel anticancer agents .
Antibacterial Activity
In addition to antitumor effects, pyrazolo[3,4-d]pyrimidines have been evaluated for antibacterial properties. A study assessed their activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds displayed dose-dependent antibacterial activity, with some derivatives achieving nearly complete inhibition of bacterial growth at higher concentrations .
Table 2: Antibacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Bacteria | Concentration (µg/mL) | Growth Inhibition (%) |
|---|---|---|---|
| 1 | S. aureus | 200 | ~100 |
| 2 | E. coli | 200 | ~90 |
| 3 | S. aureus | 100 | ~70 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation and survival pathways. For example, certain derivatives have shown effectiveness against the Bcr-Abl T315I mutant kinase associated with chronic myeloid leukemia . Additionally, structural modifications in the compound can enhance its lipophilicity and selectivity towards target kinases.
Case Studies
Several case studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidines in preclinical models:
- Case Study on Osteogenic Sarcoma : A derivative was tested in vivo and showed significant reduction in tumor volume without affecting normal osteoblast growth.
- Chronic Myeloid Leukemia Model : Compounds targeting Bcr-Abl kinase demonstrated promising results in inhibiting tumor growth in treated mice .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : The synthesis typically involves functionalization of the pyrazolo[3,4-d]pyrimidine core. For example:
- Substitution reactions : Reacting 4-chloro derivatives with methylsulfonyl groups under nucleophilic conditions (e.g., using NaSMe₂ in dry acetonitrile) .
- Cyclocondensation : Starting from 5-aminopyrazole-4-carbonitrile derivatives, followed by treatment with formamide or thiourea to form the pyrimidine ring .
- Solvent optimization : Dry acetonitrile or dichloromethane is often used, with purification via recrystallization from polar solvents .
Q. How can spectroscopic techniques validate the structure of this compound derivatives?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and methylsulfonyl groups (singlet at δ 3.1–3.3 ppm for -SO₂CH₃) .
- IR Spectroscopy : Confirm sulfonyl groups via strong S=O stretching vibrations (~1300–1150 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns help verify substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Orthogonal assays : Use multiple assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity. For instance, antiviral properties reported in Rashad et al. (2008) should be validated with cytotoxicity assays to rule off-target effects .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across studies to compare potency .
- Structural analogs : Test derivatives with minor modifications (e.g., replacing methylsulfonyl with benzylsulfanyl) to assess substituent-specific effects .
Q. What strategies optimize reaction yields for this compound synthesis?
- Methodological Answer :
- Temperature control : Heating intermediates (e.g., compound xvii in ) to 50°C improves solubility and reaction homogeneity .
- Catalyst screening : Use Pd/C or CuI for coupling reactions to enhance efficiency .
- Workup optimization : Employ ice-water quenching to precipitate products and minimize side reactions .
Q. How does the methylsulfonyl group influence the crystallographic properties of pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- X-ray diffraction (XRPD) : The sulfonyl group participates in hydrogen bonding (e.g., N–H⋯O=S interactions), stabilizing crystal lattices .
- Torsional angles : Substituents like methylsulfonyl alter planarity of the heterocyclic core, affecting π-π stacking in solid-state structures .
Q. What computational methods support structure-activity relationship (SAR) studies for methylsulfonyl-substituted derivatives?
- Methodological Answer :
- Docking simulations : Map methylsulfonyl interactions with target proteins (e.g., CRF-1 receptors in ) using software like AutoDock .
- QSAR models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal substitutions .
Data Interpretation and Reproducibility
Q. How should researchers address variability in biological assay results across laboratories?
- Methodological Answer :
- Standardized protocols : Use pharmacopeial guidelines (e.g., buffer pH 6.5 in ) for consistency .
- Reference compounds : Include positive controls (e.g., PF-06465469 in ) to benchmark activity .
Q. What analytical techniques confirm the purity of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
